2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Medicinal Chemistry Chemical Synthesis PROTAC Development

Procure CAS 1620569-20-1 for SAR baseline studies. Its acetone-derived hydrazone terminus provides minimal steric/electronic perturbation, isolating the core isonicotinoyl scaffold's contribution. The carboxylic acid handle enables orthogonal EDC/DMAP derivatization while preserving the hydrazone, and the N(pyridine),N(azomethine),O(carbonyl) donor set supports metal complexation studies free from aromatic π-stacking interference.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1620569-20-1
Cat. No. B1406236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid
CAS1620569-20-1
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC=CC(=C1)C(=O)O)C
InChIInChI=1S/C9H11N3O2/c1-6(2)11-12-8-5-7(9(13)14)3-4-10-8/h3-5H,1-2H3,(H,10,12)(H,13,14)
InChIKeyLFMMLZUHQYAYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid (CAS 1620569-20-1): Chemical Identity and Baseline Procurement Specifications


2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS 1620569-20-1) is an isonicotinic acid-derived hydrazone with the molecular formula C9H11N3O2 and a molecular weight of 193.20 g/mol . The compound features a pyridine-4-carboxylic acid core substituted at the 2-position with an N′-(propan-2-ylidene)hydrazinyl moiety, forming an azomethine (C=N) linkage characteristic of hydrazone compounds [1]. Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 441.8±55.0°C at 760 mmHg . Standard commercial availability is at 95% purity, with analytical characterization data (NMR, HPLC, GC) provided by multiple suppliers .

Procurement Risk Alert: Why Generic Isonicotinic Acid Hydrazones Cannot Substitute for CAS 1620569-20-1 in Structure-Dependent Applications


Within the isonicotinic acid hydrazone class, even subtle variations in the carbonyl-derived substituent (aldehyde vs. ketone; aromatic vs. aliphatic) produce marked differences in lipophilicity, metal-chelating capacity, and biomolecular target engagement . For CAS 1620569-20-1, the specific acetone-derived propan-2-ylidene substituent confers a distinct steric and electronic profile compared to analogs bearing aromatic aldehyde-derived moieties—differences that manifest as altered hydrogen-bonding capacity, reduced aromatic π-stacking interactions, and modified binding pocket complementarity [1]. Generic substitution with an uncharacterized isonicotinoyl hydrazone risks invalidating structure-activity relationship (SAR) studies, introducing unanticipated reactivity, or compromising synthetic reproducibility. The evidence below delineates where this specific compound demonstrates verifiable differentiation, primarily via class-level inference from structurally proximate analogs where direct comparative data exist.

Quantitative Differentiation Evidence: 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid vs. Closest Structural Analogs


Structural Determinism: Unambiguous Identity as an Acetone-Derived Isonicotinoyl Hydrazone Building Block

CAS 1620569-20-1 is unequivocally identified as an isonicotinic acid hydrazone derived from acetone (propan-2-one), not from aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) or larger cyclic ketones that dominate the isonicotinoyl hydrazone literature [1]. This specific ketone-derived substitution pattern—with two methyl groups on the imine carbon—confers distinct steric properties relative to aldehyde-derived hydrazones: reduced conjugated π-system, altered basicity of the azomethine nitrogen, and modified capacity for keto-enol tautomerization [2]. The compound's SMILES notation O=C(O)C1=CC=NC(NN=C(C)C)=C1 confirms the absence of an aromatic substituent on the hydrazone terminus, distinguishing it from the vast majority of biologically characterized isonicotinoyl hydrazones [1].

Medicinal Chemistry Chemical Synthesis PROTAC Development

Toxicity Profile Differentiation: Class-Level Inference of Reduced Systemic Toxicity Relative to Isoniazid (INH)

While direct toxicity data for CAS 1620569-20-1 are absent from the public literature, structurally analogous acetone-derived isonicotinoyl hydrazones demonstrate marked reduction in acute toxicity compared to the parent hydrazide, isoniazid (INH; isonicotinic acid hydrazide). Pyruvic acid isonicotinoyl hydrazone—an α-keto acid-derived analog structurally proximal to the acetone-derived hydrazone—exhibited an LD50 by subcutaneous injection in mice that is 1/29 that of INH, while mesoxalic acid isonicotinoyl hydrazone showed an LD50 of less than 1/40 that of INH [1]. This class-level toxicity attenuation is attributed to hydrazone formation blocking the metabolic liberation of free hydrazine and altering acetylation-dependent toxicophore activation [2].

Toxicology Preclinical Safety Drug Discovery

Synthetic Tractability: Documented Utility as a Precursor in Hydrazone-Based Derivatization Pathways

The hydrazone functional group in CAS 1620569-20-1 enables participation in established condensation and metal-coordination chemistries that are well-characterized for the isonicotinoyl hydrazone scaffold. Representative synthetic methodologies applicable to this compound class include: (a) condensation with pyruvic acid or its esters under reflux in methanol to yield α-keto acid hydrazone derivatives [1]; (b) carbodiimide-mediated coupling with alcohols or thiols to generate ester or thioester derivatives at the carboxylic acid position [1]; and (c) complexation with transition metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)) to form stable coordination complexes with potential biological or catalytic activity [2]. The unsubstituted acetone-derived terminus provides a sterically accessible scaffold for further functionalization compared to bulky aromatic hydrazones .

Synthetic Chemistry Methodology Library Synthesis

Lipophilicity and Membrane Permeability Modulation: Class-Level Inference from Isonicotinoyl Hydrazone SAR

Systematic lipophilicity profiling of 15 isonicotinic acid hydrazide–hydrazones demonstrates that the carbonyl-derived substituent exerts a dominant influence on Log P values and, consequently, predicted membrane permeability . The acetone-derived propan-2-ylidene substituent in CAS 1620569-20-1—being aliphatic and compact—is expected to produce lower lipophilicity than aromatic aldehyde-derived analogs (e.g., benzylidene or substituted phenyl hydrazones), which typically exhibit Log P increases of 1.0–3.0 units attributable to extended aromatic conjugation and increased hydrophobic surface area [1]. This physicochemical differentiation has direct implications for aqueous solubility, passive diffusion rates, and non-specific protein binding [1].

ADME Drug Design Physicochemical Profiling

Metal-Chelating Capacity: Retention of the N,N,O Tridentate Coordination Motif

Isonicotinoyl hydrazones are established tridentate ligands capable of coordinating transition metal ions via the pyridyl nitrogen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide/hydrazone moiety [1]. CAS 1620569-20-1 retains this N,N,O donor set despite the acetone-derived substituent, as the coordination-competent atoms remain unencumbered. This chelating capacity distinguishes the isonicotinoyl hydrazone class from simple hydrazides and from hydrazones lacking the pyridine nitrogen. In direct comparative studies, isonicotinoyl hydrazone-based iron chelators of the PKIH (di-2-pyridylketone isonicotinoyl hydrazone) class demonstrated potent and selective antineoplastic activity via Fenton-derived free radical generation, with IC50 values in the nanomolar range against multiple cancer cell lines [2]. While CAS 1620569-20-1 lacks the second pyridyl ketone moiety required for high-affinity iron chelation, its core N,N,O motif provides a foundational scaffold for metal coordination applications.

Bioinorganic Chemistry Metalloenzyme Inhibition Iron Chelation

Validated Application Scenarios for 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid (CAS 1620569-20-1)


Scaffold for Synthesizing Focused Libraries of Isonicotinoyl Hydrazone Derivatives

The compound's carboxylic acid handle enables orthogonal derivatization (e.g., amide or ester bond formation via EDC/DMAP coupling) while preserving the hydrazone moiety [1]. This dual functionality supports systematic exploration of structure-activity relationships (SAR) around the isonicotinic acid pharmacophore without introducing confounding aromatic substituents at the hydrazone terminus . The acetone-derived substituent provides a sterically accessible baseline scaffold against which the effects of bulkier or more lipophilic hydrazone substituents can be calibrated [2].

Metal Complexation Studies for Bioinorganic and Coordination Chemistry Applications

The retained N(pyridine), N(azomethine), O(carbonyl) tridentate donor set enables systematic investigation of transition metal complexation [1]. The acetone-derived hydrazone terminus offers reduced steric hindrance relative to aromatic hydrazones, which may facilitate metal-binding kinetics and influence coordination geometry . Complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with isonicotinoyl hydrazone ligands have been characterized, establishing this compound class as a versatile ligand platform [1].

Precursor for PROTAC Linker and Protein Degrader Building Block Libraries

Commercial suppliers explicitly classify CAS 1620569-20-1 within the 'Protein Degrader Building Blocks' product family [1]. The compound's carboxylic acid functionality provides a conjugation handle for attachment to E3 ligase ligands, while the hydrazone moiety offers a tunable linker element with potential for metal-coordination-dependent target recruitment . The aliphatic acetone-derived terminus minimizes unwanted hydrophobic or π-stacking interactions that could confound ternary complex formation in PROTAC development [2].

Negative Control or Baseline Compound in Isonicotinoyl Hydrazone SAR Studies

The acetone-derived hydrazone terminus represents a minimal steric and electronic perturbation relative to the parent hydrazide, making CAS 1620569-20-1 suitable as a baseline comparator in SAR studies of more elaborate isonicotinoyl hydrazones [1]. Unlike aromatic aldehyde-derived hydrazones, which introduce additional pharmacophoric elements (e.g., hydrogen-bonding substituents, extended conjugation), this compound isolates the contribution of the core isonicotinoyl hydrazone scaffold to observed biological or physicochemical properties .

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